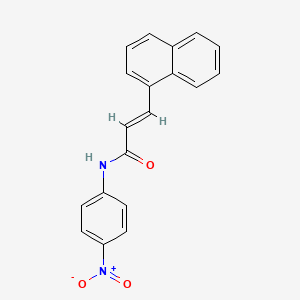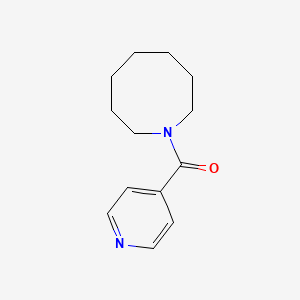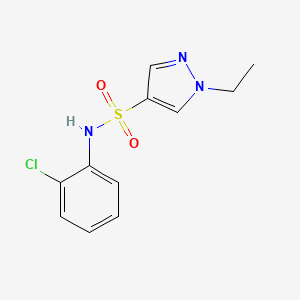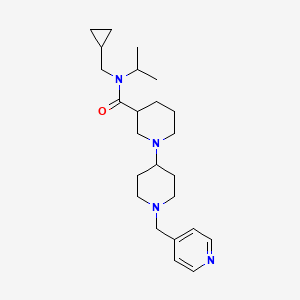![molecular formula C17H26N2O5S B5414187 ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5414187.png)
ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often associated with the development of diseases such as cancer, autoimmune disorders, and inflammation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of such diseases.
Mechanism of Action
TAK-659 exerts its therapeutic effects by inhibiting various kinases that are involved in cellular processes such as proliferation, differentiation, and apoptosis. The compound selectively binds to the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling. This results in the inhibition of various cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects in preclinical models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TAK-659 has also been shown to reduce inflammation and autoimmune responses by inhibiting the activity of various kinases involved in these processes.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. TAK-659 is also highly selective for its target kinases, which reduces the risk of off-target effects. However, TAK-659 has some limitations for use in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. TAK-659 is also relatively unstable in solution, which can affect its potency over time.
Future Directions
There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. TAK-659 has shown promising results in preclinical models as a potential therapeutic agent for these diseases. Another potential application is in the treatment of inflammation associated with various diseases such as asthma and inflammatory bowel disease. TAK-659 has been shown to reduce inflammation in preclinical models, making it a promising candidate for further study in these diseases. Additionally, TAK-659 may have potential applications in combination therapy with other therapeutic agents for the treatment of various cancers.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-(3-isopropyl-4-methoxyphenyl)sulfonyl)piperazine with ethyl 2-bromoacetate in the presence of a base. This reaction results in the formation of ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate. The compound is then purified using standard techniques such as column chromatography.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to inhibit various kinases such as BTK, ITK, and JAK3, which are involved in the development of autoimmune disorders and inflammation. TAK-659 has also shown promising results as a potential therapeutic agent for the treatment of various cancers such as lymphoma, leukemia, and multiple myeloma. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
ethyl 4-(4-methoxy-3-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-5-24-17(20)18-8-10-19(11-9-18)25(21,22)14-6-7-16(23-4)15(12-14)13(2)3/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCLBBHTOKRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414106.png)


![3,4,5-trimethoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5414129.png)
![5-amino-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5414135.png)

![7-(difluoromethyl)-3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5414154.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5414160.png)
![ethyl (2-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5414166.png)
![2-[(2-pyrimidinylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B5414178.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414194.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5414216.png)
